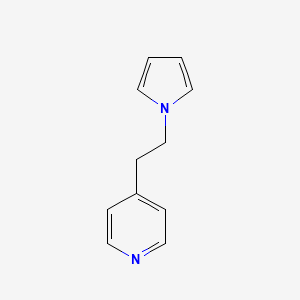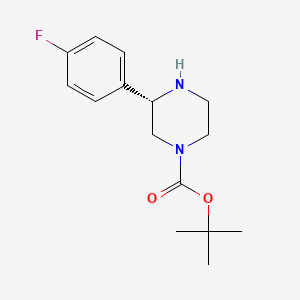
tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate is a chemical compound that features a tert-butyl group, a fluorophenyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (S)-3-(4-fluorophenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the fluorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Applications De Recherche Scientifique
tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(4-fluorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and fluorophenyl groups. These structural features confer distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H21FN2O2 |
|---|---|
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(4-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3/t13-/m1/s1 |
Clé InChI |
CFBUTNFXRFULBP-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C2=CC=C(C=C2)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


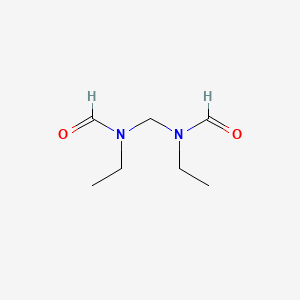
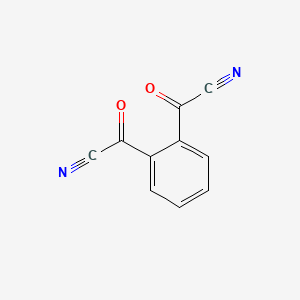
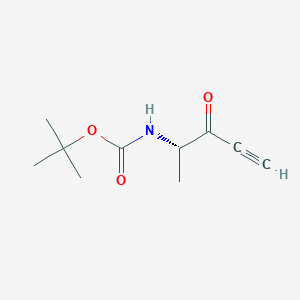
![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)

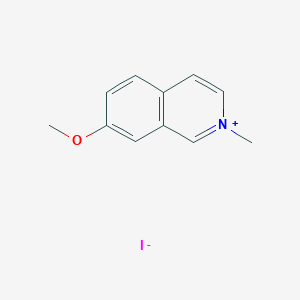
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)
![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)
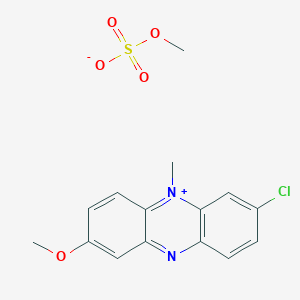
![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
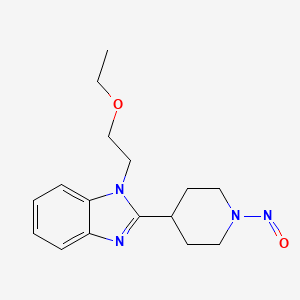
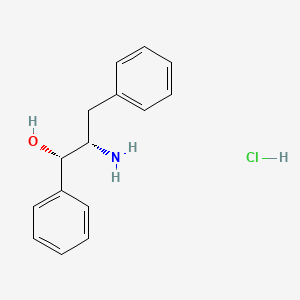
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
